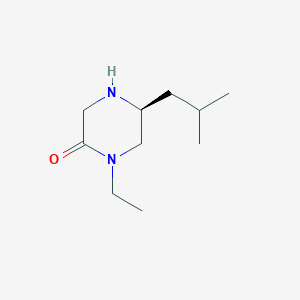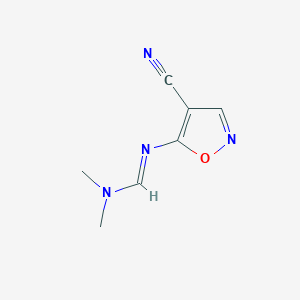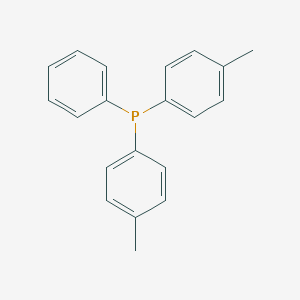
Phenyldi-p-tolylphosphine
Descripción general
Descripción
Phenyldi-p-tolylphosphine (PDT) is a versatile organophosphine compound that has gained significant attention in the field of organic chemistry. It is a white crystalline solid, and its chemical formula is C21H23P. The compound has a wide range of applications, including in catalysis, organic synthesis, and material science. PDT is a highly reactive compound that can easily form complexes with transition metals, making it an essential ligand in various catalytic reactions.
Aplicaciones Científicas De Investigación
Catalysis in Palladium-Catalyzed Transformations : Phenyldi-p-tolylphosphine derivatives are effective ligands in palladium-catalyzed transformations of aryl chlorides, a process important in organic synthesis and pharmaceutical development (Iwasawa et al., 2006).
Synthesis of P-stereogenic Phosphines : These compounds are used in Pd-catalyzed enantioselective arylation of silylphosphines, facilitating the synthesis of P-stereogenic phosphines with various functionalized aryl iodides. This has significance in the field of asymmetric synthesis (Chan, Bergman, & Toste, 2007).
Asymmetric Synthesis of Diphosphine Ligands : Phenyldi-p-tolylphosphine is used in the asymmetric synthesis of rigid diphosphine ligands containing multiple stereogenic centers. This methodology offers a promising strategy for the efficient synthesis of complex organic compounds (Leung et al., 1997).
High-Efficiency Suzuki Coupling Reactions : These phosphines, particularly P(o-tolyl)2Ph, demonstrate high conversions and turnovers in palladium-catalyzed Suzuki coupling reactions, which are fundamental in modern organic chemistry and pharmaceutical synthesis (Joshaghani et al., 2007).
Formation of Phosphine Oxides : In reactions involving phenylacetylene and water, triphenylphosphine and tri-p-tolylphosphine yield specific phosphine oxides, illustrating their reactivity and potential in organic synthesis (Allen & Tebby, 1967).
Catalytic Applications : Compounds like Ph-SMAP, a caged trialkylphosphine ligand, show potential for catalytic applications in various chemical processes due to their stability and easy handling (Ochida et al., 2008).
Formation of Unique Copper Chemistry : Phenyldi-p-tolylphosphine contributes to the synthesis of unique copper chemistry, exemplified by the bicapped adamantoid cluster [Cu6(mu2-I)(mu3-I)4(mu4-I)(m-tolyl3P)4(CH3CN)2], which is a significant discovery in inorganic chemistry (Lobana, Kaur, & Nishioka, 2004).
Propiedades
IUPAC Name |
bis(4-methylphenyl)-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19P/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPTFVFITUGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297584 | |
| Record name | Phenyldi-p-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyldi-p-tolylphosphine | |
CAS RN |
19934-95-3 | |
| Record name | NSC116686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyldi-p-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




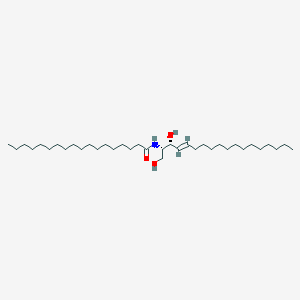
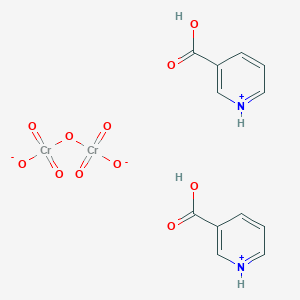
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)

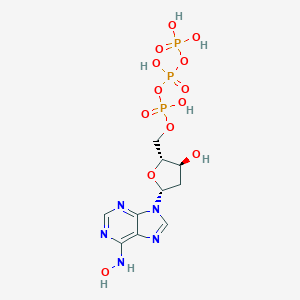
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
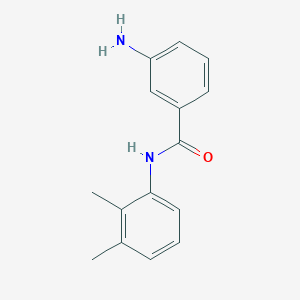
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
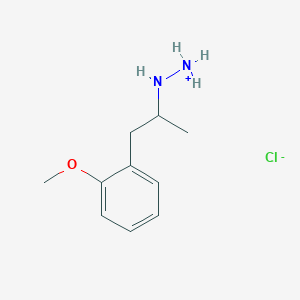
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
